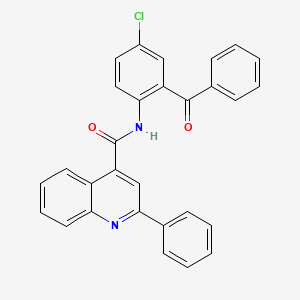
N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzoyl, chlorophenyl, and phenyl groups, enhancing its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid, which is then reacted with 2-benzoyl-4-chloroaniline under specific conditions to form the desired compound. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and adjust reaction parameters ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted quinoline derivatives.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific proteins or enzymes, inhibiting their activity or altering their function. This interaction is typically mediated by the quinoline core and the various substituents, which can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
- 2-benzyl-4-chlorophenyl N-phenylcarbamate
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core with benzoyl, chlorophenyl, and phenyl groups. This structure provides a distinct set of chemical properties, making it particularly useful in applications requiring specific reactivity or binding characteristics. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context of its use.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H19ClN2O2 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H19ClN2O2/c30-21-15-16-26(24(17-21)28(33)20-11-5-2-6-12-20)32-29(34)23-18-27(19-9-3-1-4-10-19)31-25-14-8-7-13-22(23)25/h1-18H,(H,32,34) |
InChI Key |
HLPOTDKMLDJSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11029592.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfonyl)ethanone](/img/structure/B11029600.png)
![4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11029606.png)

![Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029616.png)
![N-(4-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029624.png)
![4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11029629.png)
![5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one](/img/structure/B11029633.png)

![3,5,5-trimethyl-6,7,11,12-tetrahydro-5H-cyclopenta[c]furo[2,3-f]pyrano[2,3-h]chromen-9(10H)-one](/img/structure/B11029656.png)

![7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11029664.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11029665.png)
![dimethyl 5-{[8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]amino}isophthalate](/img/structure/B11029672.png)
